![molecular formula C8H4ClF3N2 B084886 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile CAS No. 13600-48-1](/img/structure/B84886.png)
2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile
Overview
Description
2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile is an organic compound with the molecular formula C8H4ClF3N2 and a molecular weight of 220.58 g/mol . This compound is known for its unique chemical structure, which includes a chloro, methyl, and trifluoromethyl group attached to a nicotinonitrile core. It is primarily used in scientific research and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile typically involves the reaction of 2-chloro-6-methylpyridine with trifluoromethylating agents under controlled conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of substituted nicotinonitrile derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile serves as an essential building block in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical transformations, facilitating the creation of diverse derivatives with potential biological activities.
Synthetic Routes
- The compound can be synthesized through several methods, including:
- Reaction with Trifluoromethylating Agents : Typically involves the reaction of 2-chloro-6-methylpyridine with trifluoromethylating agents under controlled conditions to yield the nitrile.
- Multi-Step Synthesis : A common synthetic pathway includes converting 2-hydroxy-6-trifluoromethylnicotinamide to the corresponding nitrile using phosphorus pentachloride followed by cyanide.
Biological Research
Enzyme Inhibition Studies
- This compound is utilized in biological research for studying enzyme inhibition and receptor binding. Its interaction with specific molecular targets, such as nicotinic receptors, allows researchers to explore its potential as an enzyme inhibitor .
Proteomics Applications
- In proteomics, this compound is employed as a reagent in mass spectrometry to analyze protein structures and interactions. Its lipophilicity enhances the bioavailability of therapeutic agents, making it suitable for tagging or labeling proteins for detection purposes.
Pharmaceutical Development
Drug Development
- The compound is investigated for its potential use in synthesizing pharmaceuticals targeting various diseases. Notably, it has been explored for developing anti-inflammatory and anticancer agents due to its significant biological activity profile.
Mechanism of Action
- The mechanism by which this compound exerts its effects involves its ability to interact with biological membranes effectively. The trifluoromethyl group enhances lipophilicity, promoting better penetration through cellular barriers and modulating receptor activity .
Industrial Applications
Agrochemicals and Specialty Chemicals
- Beyond its applications in research and medicine, this compound is also utilized in the production of agrochemicals and specialty chemicals. Its unique reactivity patterns make it suitable for various industrial applications, including dye production and other chemical processes .
Comparison with Related Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
This compound | Contains both chloro and trifluoromethyl groups | Enhanced reactivity and biological activity |
2-Chloro-6-(trifluoromethyl)nicotinic acid | Carboxylic acid instead of nitrile | Different reactivity patterns due to acidic nature |
3-Amino-2-chloro-6-trifluoromethylpyridine | Amino group substitution | Potentially enhanced solubility and therapeutic uses |
Case Studies and Research Findings
Research has demonstrated that this compound can effectively inhibit specific enzymes involved in disease pathways. For instance, studies have shown its potential as a therapeutic agent in models of inflammatory diseases, where it modulates immune responses through receptor interaction . Additionally, ongoing investigations into its role as a precursor for novel drug candidates continue to highlight its importance in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. Its trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: Similar structure but lacks the nitrile group.
2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile: Similar structure with a different position of the methyl group.
2,6-Dichloro-4-(trifluoromethyl)aniline: Contains a trifluoromethyl group but has an aniline core instead of nicotinonitrile.
Uniqueness
2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile is unique due to its combination of chloro, methyl, and trifluoromethyl groups attached to a nicotinonitrile core. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Biological Activity
2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile, a compound belonging to the cyanopyridine class, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridine ring substituted with chlorine, methyl, and trifluoromethyl groups. Its molecular formula is C₇H₅ClF₃N₂, and it has a molecular weight of approximately 202.58 g/mol. The presence of these functional groups contributes to its unique biological properties.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It functions as an inhibitor of DNA polymerase theta (Pol θ), which plays a crucial role in DNA repair mechanisms in cancer cells. Inhibition of Pol θ can lead to increased sensitivity of HR-defective cancer cells to DNA-damaging agents like cisplatin and PARP inhibitors .
A study demonstrated that treatment with this compound resulted in reduced cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its effects involves the disruption of DNA repair pathways. Specifically, it targets the MMEJ (microhomology-mediated end joining) pathway, which is often upregulated in HR-defective tumors. By inhibiting Pol θ, the compound increases the reliance on alternative DNA repair mechanisms, leading to enhanced apoptosis in cancer cells .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibited the growth of HR-defective cancer cell lines at concentrations as low as 10 µM. The compound induced apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins like XIAP .
- In Vivo Studies : Animal models treated with the compound showed a marked reduction in tumor size compared to control groups. Mice administered with doses of 150 mg/kg exhibited decreased tumor mass and altered expression levels of key proteins involved in cell cycle regulation and apoptosis .
Comparative Biological Activity Table
Properties
IUPAC Name |
2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c1-4-2-6(8(10,11)12)5(3-13)7(9)14-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJOJFNFYGSCCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501671 | |
Record name | 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13600-48-1 | |
Record name | 2-Chloro-6-methyl-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13600-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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